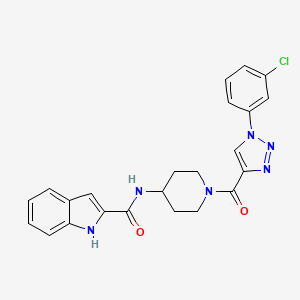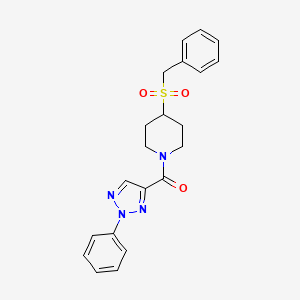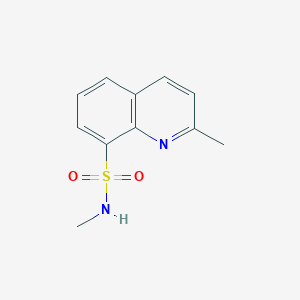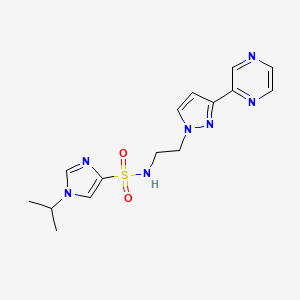
3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental and Occupational Exposure Assessment
Research has demonstrated the significance of monitoring exposure to PAHs, including naphthalene and its metabolites, in various settings. For instance, the presence of naphthalene and its urinary metabolites, such as 1- and 2-hydroxynaphthalene, has been used to evaluate total body exposure to PAHs in occupational settings like coke production and aluminum-producing industries. These studies underline the necessity of assessing both airborne and dermal exposure to obtain a comprehensive understanding of occupational PAH exposure (Rappaport et al., 2004; Waidyanatha et al., 2003).
Development of Biomarkers for Exposure Monitoring
The quantification of hydroxylated metabolites of PAHs in urine has been proposed as a useful biomarker for assessing exposure to complex PAH mixtures in humans. Studies have shown that unmetabolized 2-, 3-, and 4-ring PAHs can be measured in urine, providing insights into the uptake and metabolism of PAHs (Campo et al., 2010; Serdar et al., 2003). These biomarkers are crucial for understanding individual exposure levels and for epidemiological studies assessing the health impacts of PAH exposure.
Health Impacts of PAH Exposure
Research into the health effects of PAH exposure, including from compounds similar to "3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide," has revealed associations with various adverse health outcomes. For example, exposure to naphthalene and its metabolites has been linked to respiratory and carcinogenic effects in animal studies, suggesting the potential for similar impacts in humans. Moreover, studies on the urinary excretion patterns of PAH metabolites can aid in exposure characterization and better define the health risks associated with PAH exposure (Elovaara et al., 1995; Ranjbar et al., 2015).
properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-7-4-8-16(13-15)25(23,24)21-12-11-19(22)18-10-3-6-14-5-1-2-9-17(14)18/h1-10,13,19,21-22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNHOXZJAJJLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)